molecular formula C15H17NO4 B2641019 (2S,3S)-1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 2503156-08-7

(2S,3S)-1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2641019
CAS No.: 2503156-08-7
M. Wt: 275.304
InChI Key: IKVZZFZSCXRLKT-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique cyclopropyl and methoxyphenyl groups attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclopropylamine, 4-methoxybenzaldehyde, and suitable carboxylic acid derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of (2S,3S)-1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid may involve:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity, thereby reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, alkylating agents, or acylating agents under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation Products: Quinones, carboxylic acids, or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biochemical Pathways: Studied for its effects on various biochemical pathways.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders or cancer.

    Pharmacokinetics: Research into its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Material Science:

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (2S,3S)-1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Pathway Interference: Disrupting key biochemical pathways, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-1-Cyclopropyl-2-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    (2S,3S)-1-Cyclopropyl-2-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid: Contains a chlorine atom in place of the methoxy group.

Uniqueness

    Methoxy Group: The presence of the methoxy group in (2S,3S)-1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and interactions.

    Cyclopropyl Group: The cyclopropyl group adds strain and rigidity to the molecule, affecting its conformational flexibility and binding affinity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S,3S)-1-cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-20-11-6-2-9(3-7-11)14-12(15(18)19)8-13(17)16(14)10-4-5-10/h2-3,6-7,10,12,14H,4-5,8H2,1H3,(H,18,19)/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVZZFZSCXRLKT-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(CC(=O)N2C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@H](CC(=O)N2C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.